GSK189254A GSK189254A
Brand Name: Vulcanchem
CAS No.: 854485-15-7
VCID: VC13614261
InChI: InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25)
SMILES: CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2
Molecular Formula: C21H25N3O2
Molecular Weight: 351.4 g/mol

GSK189254A

CAS No.: 854485-15-7

Cat. No.: VC13614261

Molecular Formula: C21H25N3O2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

GSK189254A - 854485-15-7

Specification

CAS No. 854485-15-7
Molecular Formula C21H25N3O2
Molecular Weight 351.4 g/mol
IUPAC Name 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide
Standard InChI InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25)
Standard InChI Key WROHEWWOCPRMIA-UHFFFAOYSA-N
SMILES CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2
Canonical SMILES CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2

Introduction

Chemical and Pharmacological Profile of GSK 189254A

Chemical Synthesis and Radiolabeling

The synthesis of [11C]GSK-189254 involves methylation of the precursor GSK185071B using [11C]-methyl iodide. The reaction requires a 30-minute deprotonation step with sodium hydroxide to ensure successful labeling . Purification via high-performance liquid chromatography (HPLC) yields the radiotracer with a purity of 98.2 ± 1.0% and a molar activity of 19.1 ± 17.3 GBq/μmol . The total synthesis time is approximately 43 minutes, making it feasible for clinical applications.

Receptor Binding and Selectivity

GSK 189254A exhibits sub-nanomolar affinity for the histamine H3 receptor (Ki < 1 nM), with over 1,000-fold selectivity against other histamine receptor subtypes (H1, H2, H4) . This selectivity ensures minimal off-target binding in PET imaging, as evidenced by low uptake in H3-sparse regions like the cerebellum . Autoradiographic studies in rats correlate high tracer uptake in the striatum and cortex with known H3 receptor distribution, validating its specificity .

Preclinical Pharmacokinetics and Brain Uptake

Blood and Plasma Kinetics

Following intravenous administration in rats, [11C]GSK-189254 reaches peak plasma concentration at 1 minute post-injection, followed by rapid clearance (Figure 1A) . The parent compound’s half-life in plasma is 52.7 minutes, with 56.5% remaining intact at 62 minutes . These kinetics support the use of a population-based metabolite correction for quantitative modeling.

Brain Penetration and Regional Distribution

Pharmacokinetic Modeling Approaches

Compartmental Analysis

The two-tissue compartment model (2T4k-VB) optimally describes [11C]GSK-189254 kinetics, with the volume of distribution (VT) correlating strongly with Logan graphical analysis (R² = 0.97) . Fixing the vascular volume fraction (VB) to 0.05 minimizes parameter variability without compromising model accuracy .

Reference Tissue Models

Table 1: BPND Values Using Cerebellum and Brainstem as Reference Regions

Brain RegionSRTM (Cerebellum)SRTM2 (Cerebellum)SUVr (Cerebellum)
Striatum1.66 ± 0.111.66 ± 0.112.77 ± 0.13
Frontal Cortex1.16 ± 0.101.14 ± 0.102.23 ± 0.12
Cerebellum0.44 ± 0.080.44 ± 0.081.10 ± 0.05

Clinical Translation and Applications

Human PET Studies

In healthy volunteers, [11C]GSK-189254 demonstrates high brain uptake, with a distribution pattern mirroring preclinical findings . Oral administration of unlabeled GSK-189254 (10–100 μg) dose-dependently reduces VT in the striatum, confirming its ability to measure receptor occupancy . This pharmacokinetic-pharmacodynamic relationship supports its use in drug development for H3-targeted therapies.

Advantages of Simplified Quantification

When arterial sampling is infeasible, SUV40–60 (standardized uptake value from 40–60 minutes post-injection) correlates strongly with VT (R² = 0.73) . Similarly, tissue-to-reference ratios (SUVr) using the cerebellum or brainstem show excellent agreement with compartmental modeling (R² = 0.89) . These methods reduce procedural complexity while maintaining accuracy.

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